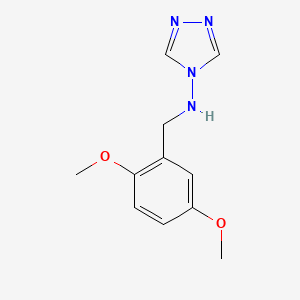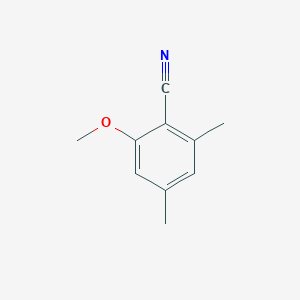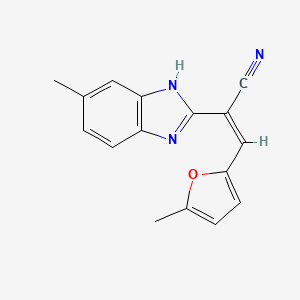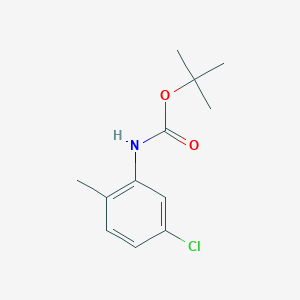
N-tert-butoxycarbonyl-5-chloro-2-methylaniline
Overview
Description
N-tert-butoxycarbonyl-5-chloro-2-methylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a chlorine atom at the 5-position, and a methyl group at the 2-position of the aniline ring. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butoxycarbonyl-5-chloro-2-methylaniline typically involves the protection of 5-chloro-2-methylaniline with a tert-butoxycarbonyl group. The reaction is carried out by reacting 5-chloro-2-methylaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-tert-butoxycarbonyl-5-chloro-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or ethyl acetate are commonly used for deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an N-substituted aniline derivative.
Deprotection Reactions: The major product is 5-chloro-2-methylaniline.
Scientific Research Applications
N-tert-butoxycarbonyl-5-chloro-2-methylaniline is widely used in scientific research, particularly in the fields of:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection of amine groups during drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-tert-butoxycarbonyl-5-chloro-2-methylaniline primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-2-methylaniline: Similar structure but lacks the chlorine atom at the 5-position.
N-tert-butoxycarbonyl-5-chloroaniline: Similar structure but lacks the methyl group at the 2-position.
N-tert-butoxycarbonyl-2,5-dichloroaniline: Contains an additional chlorine atom at the 2-position.
Uniqueness
N-tert-butoxycarbonyl-5-chloro-2-methylaniline is unique due to the presence of both the chlorine atom at the 5-position and the methyl group at the 2-position. This specific substitution pattern can influence the compound’s reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(5-chloro-2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMDRJPDCKCOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

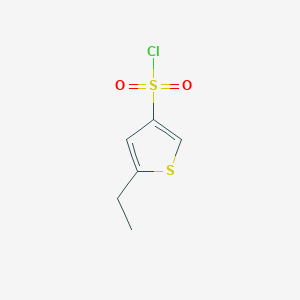
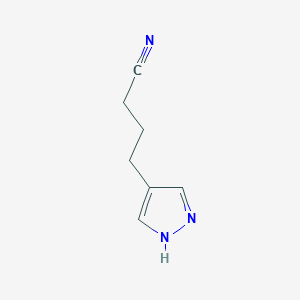
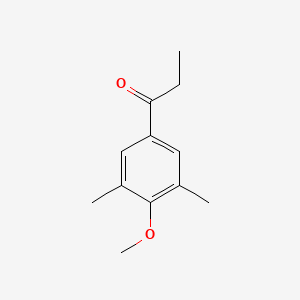
![3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B7882806.png)
![(3E)-3-[1-(2-hydroxy-5-methylanilino)ethylidene]-6-methylpyran-2,4-dione](/img/structure/B7882813.png)
![(3E)-3-[2-(2-ethylpyrazol-3-yl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882821.png)
![(3E)-3-[2-(3-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882830.png)
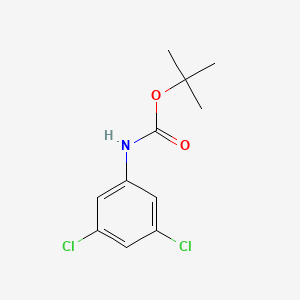
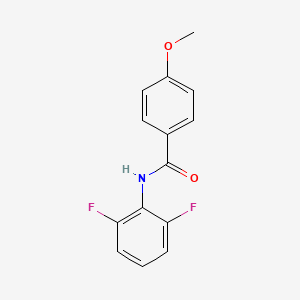
![[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B7882860.png)
